![molecular formula C19H19N3O2 B2608127 N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-76-8](/img/structure/B2608127.png)
N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also known as DMQA, is a synthetic compound that has been studied for its potential use in scientific research. DMQA has been found to have a variety of effects on biochemical and physiological processes, making it a promising compound for further study.
科学的研究の応用
Antitumor Activity
Research has demonstrated the antitumor potential of quinazolinone analogues, including compounds structurally related to N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. For example, studies on novel 3-benzyl-4(3H)quinazolinones have shown significant broad-spectrum antitumor activity. These compounds have been evaluated for their in vitro antitumor activity, displaying potency against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking methodologies have further supported these findings, showing that certain analogues exhibit similar binding modes to known anticancer agents, indicating their potential mechanism of action via inhibition of key cancer-related enzymes (Ibrahim A. Al-Suwaidan et al., 2016).
Structural Aspects and Properties
Structural studies on amide-containing isoquinoline derivatives related to N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide have revealed interesting properties. These studies have focused on the formation of gels and crystalline salts upon treatment with mineral acids, highlighting the versatile chemical behavior and potential applications in material science. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in sensing and optical materials (A. Karmakar et al., 2007).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies have been conducted on quinazolinone acetamides to understand their structural, electronic, and potential biological properties. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties. Molecular docking results suggest potential inhibitory activity against specific biological targets, indicating the compound's utility in drug discovery and development (A. El-Azab et al., 2016).
Antimicrobial Activities
Synthesis and evaluation of new quinazolinone analogs have also revealed their antimicrobial potential. These compounds have been tested against a variety of bacterial and fungal strains, showing significant activity. Such findings underscore the versatility of N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide-related compounds in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPLIVVRRIUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

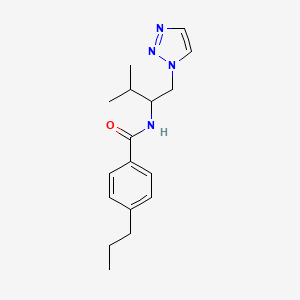
![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)
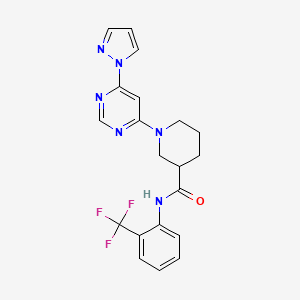



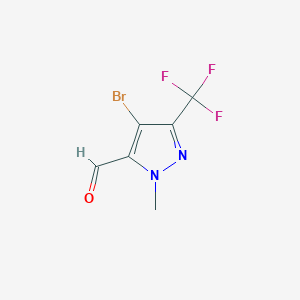

![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)
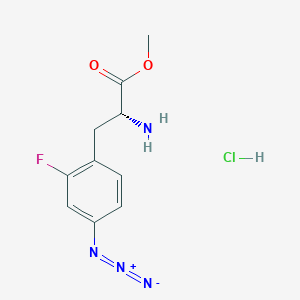
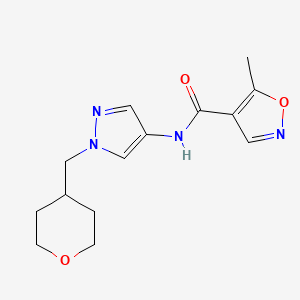
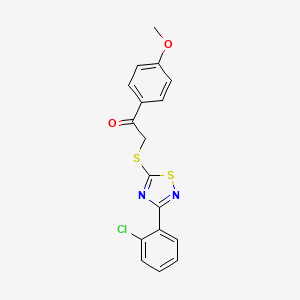

![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)